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This guide provides an objective comparison of the efficacy of Patisiran and Tafamidis, two
leading therapeutics for the treatment of transthyretin-mediated amyloidosis (ATTR). The
information presented is based on data from pivotal clinical trials and indirect treatment
comparisons to support research and drug development efforts in this field.

Mechanism of Action: A Tale of Two Approaches

Patisiran and Tafamidis employ distinct strategies to combat the root cause of ATTR. Patisiran,
a small interfering RNA (siRNA) therapeutic, targets the production of transthyretin (TTR)
protein, while Tafamidis focuses on stabilizing the TTR protein that is already in circulation.

Patisiran, marketed as Onpattro®, utilizes RNA interference (RNAI), a natural cellular process
for gene silencing.[1][2] The drug is a double-stranded siRNA encapsulated in a lipid
nanoparticle that delivers it to the liver, the primary site of TTR production.[1][3] Once inside
liver cells, Patisiran specifically targets and leads to the degradation of both mutant and wild-
type TTR messenger RNA (mRNA).[1][2] This reduction in TTR mRNA levels results in a
significant decrease in the synthesis of the TTR protein, thereby reducing the formation of
amyloid fibrils.[1][2]
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Tafamidis, on the other hand, is a TTR protein stabilizer.[4][5][6] In ATTR, the TTR tetramer
becomes unstable and dissociates into monomers, which then misfold and aggregate into
amyloid fibrils.[5][6] Tafamidis binds with high affinity to the thyroxine-binding sites on the TTR
tetramer, kinetically stabilizing it.[4][5] This stabilization prevents the dissociation of the
tetramer into monomers, the rate-limiting step in TTR amyloidogenesis.[4][5]

Quantitative Efficacy: A Head-to-Head Look at the
Data

Direct head-to-head clinical trials comparing Patisiran and Tafamidis are not yet available.
However, a comprehensive understanding of their relative efficacy can be gleaned from their
respective pivotal clinical trials and subsequent indirect treatment comparisons. The following
tables summarize key efficacy data for both polyneuropathy and cardiomyopathy indications of
ATTR.

Table 1: Efficacy in Hereditary ATTR Polyneuropathy
(hATTR-PN)
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Efficacy Endpoint

Patisiran (APOLLO
Trial)

Tafamidis (Fx-005
Trial)

Indirect Treatment
Comparison
(Patisiran vs.
Tafamidis)

Change from Baseline
in mNIS+7 Score at
18 Months

-6.0 + 1.7 (Patisiran)
vs. +28.0 £ 2.6
(Placebo)

Not a primary

endpoint

A base-case analysis
suggested a greater
treatment effect for
patisiran versus
tafamidis.[7][8]

Change from Baseline
in Norfolk QoL-DN
Score at 18 Months

-6.7 + 1.8 (Patisiran)
vs. +14.4 + 2.7
(Placebo)

Showed no trend
toward preservation of

QOL in the tafamidis
group.

Patisiran was
associated with an
improvement in
patients' QoL relative
to tafamidis.[7] The
base-case analysis
indicated a
significantly greater
treatment effect for

patisiran.[7][8]

Change from Baseline
in NIS-LL Score at 18
Months

Not a primary
endpoint, but
significant

improvement

observed.

~3-point difference vs.
Placebo (52% less
neurologic

deterioration)

Patisiran had a
significantly greater
treatment effect on
NIS-LL (difference in
mean change of —
5.49).[7]

mNIS+7: modified Neuropathy Impairment Score +7; Norfolk QoL-DN: Norfolk Quality of Life-

Diabetic Neuropathy; NIS-LL: Neuropathy Impairment Score-Lower Limbs.

Table 2: Efficacy in ATTR Cardiomyopathy (ATTR-CM)
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Efficacy Endpoint

Patisiran (APOLLO-B Trial)

Tafamidis (ATTR-ACT Trial)

Primary Endpoint

Statistically significant
improvement in the 6-Minute
Walk Test (6-MWT) at 12

months compared to placebo.

Significant reduction in the
hierarchical combination of all-
cause mortality and frequency
of cardiovascular-related
hospitalizations over 30
months (P<0.001).[9]

All-Cause Mortality

2.8% (Patisiran) vs. 4.5%
(Placebo) at 12 months.[10]

29.5% (Tafamidis) vs. 42.9%
(Placebo) over 30 months
(30% reduction in risk).[11]

Cardiovascular-Related

Hospitalizations

Not reported as a primary or
key secondary endpoint in the

initial announcement.

0.48 annualized rate
(Tafamidis) vs. 0.70 (Placebo)
(32% reduction in rate).[11]

Change from Baseline in
KCCQ-0S at 12 Months

Statistically significant
improvement compared to
placebo (p-value 0.0397).[10]

Significant reduction in decline

compared to placebo.[9]

KCCQ-0OS: Kansas City Cardiomyopathy Questionnaire—Overall Summary.

Experimental Protocols: A Glimpse into the Pivotal

Trials

The efficacy data presented above are derived from robust, randomized, double-blind, placebo-

controlled clinical trials.

Patisiran: The APOLLO and APOLLO-B Trials

e« APOLLO (hATTR-PN): This Phase 3 study enrolled 225 patients with hATTR amyloidosis
with polyneuropathy.[12] Patients were randomized 2:1 to receive either 0.3 mg/kg of

Patisiran or placebo via intravenous infusion every 3 weeks for 18 months.[12] The primary

endpoint was the change from baseline in the modified Neuropathy Impairment Score +7

(mNIS+7).[12] Key secondary endpoints included the Norfolk Quality of Life-Diabetic
Neuropathy (Norfolk QoL-DN) score.[12]
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APOLLO-B (ATTR-CM): This Phase 3 study enrolled 360 patients with ATTR amyloidosis
with cardiomyopathy.[10] Patients were randomized 1:1 to receive either 0.3 mg/kg of
Patisiran or placebo intravenously every 3 weeks for a 12-month double-blind period.[10]
The primary endpoint was the change from baseline in the 6-Minute Walk Test (6-MWT) at
12 months.[10] A key secondary endpoint was the change from baseline in the Kansas City
Cardiomyopathy Questionnaire (KCCQ).[10]

Tafamidis: The Fx-005 and ATTR-ACT Trials

Fx-005 (hATTR-PN): This trial was a multicenter, randomized, double-blind, placebo-
controlled study that evaluated the efficacy of an 18-month treatment with a 20 mg daily oral
dose of tafamidis in patients with early-stage Val30Met ATTR polyneuropathy.

ATTR-ACT (ATTR-CM): This Phase 3 study enrolled 441 patients with ATTR-CM.[13]
Patients were randomized to receive Tafamidis (20 mg or 80 mg) or placebo orally once daily
for 30 months.[13][14] The primary analysis was a hierarchical combination of all-cause
mortality and the frequency of cardiovascular-related hospitalizations.[9][13] Key secondary
endpoints included the change from baseline in the 6-Minute Walk Test and the Kansas City
Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS) score.[9]

Visualizing the Science: Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are

provided.
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Caption: Mechanisms of Action for Patisiran and Tafamidis.
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Caption: Generalized Clinical Trial Workflow.
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Caption: Logic of an Indirect Treatment Comparison Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. A Study to Evaluate Patisiran in Participants With Transthyretin Amyloidosis With
Cardiomyopathy - American College of Cardiology [acc.org]

3. ClinicalTrials.gov [clinicaltrials.gov]

4. Trial design and rationale for APOLLO, a Phase 3, placebo-controlled study of patisiran in
patients with hereditary ATTR amyloidosis with polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

5. alnylam.com [alnylam.com]

6. ahajournals.org [ahajournals.org]

7. An indirect treatment comparison of the efficacy of patisiran and tafamidis for the
treatment of hereditary transthyretin-mediated amyloidosis with polyneuropathy - PubMed
[pubmed.ncbi.nim.nih.gov]

8. ahajournals.org [ahajournals.org]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12367329?utm_src=pdf-body-img
https://www.benchchem.com/product/b12367329?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/14656566.2018.1554648
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2023/10/30/15/55/apollo-b
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2023/10/30/15/55/apollo-b
https://clinicaltrials.gov/study/NCT01994889
https://pmc.ncbi.nlm.nih.gov/articles/PMC5594468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5594468/
https://www.alnylam.com/sites/default/files/pdfs/apollo-and-apollo-b-fact-sheet.pdf
https://www.ahajournals.org/doi/pdf/10.1161/CIRCHEARTFAILURE.116.003815
https://pubmed.ncbi.nlm.nih.gov/30489166/
https://pubmed.ncbi.nlm.nih.gov/30489166/
https://pubmed.ncbi.nlm.nih.gov/30489166/
https://www.ahajournals.org/doi/10.1161/circheartfailure.116.003815
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

9. dovepress.com [dovepress.com]
e 10. researchgate.net [researchgate.net]
e 11. ClinicalTrials.gov [clinicaltrials.gov]

e 12. AReview of Tafamidis for the Treatment of Transthyretin-Related Amyloidosis - PMC
[pmc.ncbi.nlm.nih.gov]

» 13. an-indirect-treatment-comparison-of-the-efficacy-of-patisiran-and-tafamidis-for-the-
treatment-of-hereditary-transthyretin-mediated-amyloidosis-with-polyneuropathy - Ask this
paper | Bohrium [bohrium.com]

e 14. AReview of Patisiran (ONPATTRO®) for the Treatment of Polyneuropathy in People with
Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Comparative Analysis of Patisiran and Tafamidis for
Transthyretin-Mediated Amyloidosis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12367329#comparative-study-of-pitb-and-tafamidis-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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